PROTAC RAR Degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

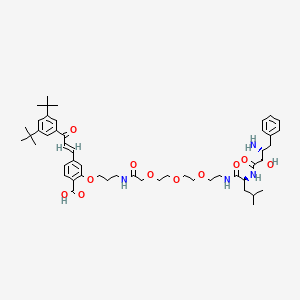

2-[3-[[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]propoxy]-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H72N4O11/c1-34(2)27-42(55-48(60)46(58)41(52)28-35-13-10-9-11-14-35)47(59)54-20-22-63-23-24-64-25-26-65-33-45(57)53-19-12-21-66-44-29-36(15-17-40(44)49(61)62)16-18-43(56)37-30-38(50(3,4)5)32-39(31-37)51(6,7)8/h9-11,13-18,29-32,34,41-42,46,58H,12,19-28,33,52H2,1-8H3,(H,53,57)(H,54,59)(H,55,60)(H,61,62)/b18-16+/t41-,42+,46+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOSGDCLGNWLSI-ACALULJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)C(C(CC3=CC=CC=C3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOCCOCCOCC(=O)NCCCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(=O)O)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H72N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC RAR Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PROTAC RAR Degrader-1, a selective degrader of Retinoic Acid Receptor (RAR). As a member of the SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) class of molecules, this compound utilizes the ubiquitin-proteasome system to achieve targeted degradation of RARα. This document details the molecular interactions, downstream cellular consequences, and key experimental data. Furthermore, it provides detailed protocols for the essential experiments required to characterize the activity of this degrader and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from the cellular environment. They achieve this by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. This compound is a potent and selective degrader of the Retinoic Acid Receptor (RAR), a key regulator of gene transcription involved in cellular differentiation, proliferation, and apoptosis. Dysregulation of RAR signaling is implicated in various diseases, including cancer.

This compound is composed of three key moieties: a ligand that specifically binds to the Retinoic Acid Receptor, a flexible linker, and a ligand that recruits the E3 ubiquitin ligase, cellular inhibitor of apoptosis protein 1 (cIAP1). This mode of action classifies it as a SNIPER (Specific and Nongenetic IAP-dependent Protein Eraser)[1][2][3].

Mechanism of Action

The primary mechanism of action of this compound involves the formation of a ternary complex between the target protein (RARα), the PROTAC molecule itself, and the recruited E3 ubiquitin ligase (cIAP1). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of RARα.

The polyubiquitinated RARα is then recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. The proteasome unfolds and proteolytically cleaves RARα into small peptides, effectively eliminating it from the cell. The this compound molecule is then released and can participate in further rounds of RARα degradation, acting in a catalytic manner. This degradation of RARα has been shown to be dependent on the proteasome, as treatment with the proteasome inhibitor MG132 blocks the reduction of RARα levels[1].

Signaling Pathway Visualization

This compound Mechanism Visualization

Quantitative Data

The efficacy of this compound has been evaluated in cellular assays. The following table summarizes the available quantitative data.

| Parameter | Value | Cell Line | Conditions | Reference |

| Effective Concentration | Reduces RARα levels in a concentration-dependent manner | HT1080 cells expressing Flag-tagged cIAP1 | 1-30 µM, 24-hour treatment | [1] |

| Maximal Degradation (Dmax) | Maximal degradation achieved | HT1080 cells | 30 µM | [4][5][6] |

| DC50 | Not explicitly reported in publicly available literature | - | - | - |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the mechanism of action of this compound.

Western Blotting for RARα Degradation

This protocol is designed to assess the dose-dependent degradation of RARα in response to treatment with this compound.

Materials:

-

HT1080 cells (or other suitable cell line expressing RARα)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-RARα, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed HT1080 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 µM).

-

Include a vehicle control (DMSO only) and a positive control for proteasome inhibition (co-treatment with this compound and MG132).

-

Aspirate the old medium from the cells and add the medium containing the different concentrations of the degrader.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against RARα (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the RARα band intensity to the corresponding loading control band intensity.

-

Plot the normalized RARα levels against the concentration of this compound to determine the degradation profile.

-

Ubiquitination Assay by Immunoprecipitation

This protocol is designed to demonstrate that this compound induces the ubiquitination of RARα.

Materials:

-

All materials listed in the Western Blotting protocol.

-

Immunoprecipitation (IP) lysis buffer

-

Anti-RARα antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Anti-ubiquitin antibody for Western blotting

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer)

Procedure:

-

Cell Treatment and Lysis:

-

Follow steps 1 and 2 from the Western Blotting protocol, treating cells with this compound, vehicle, and a combination with a proteasome inhibitor (MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in IP lysis buffer.

-

-

Immunoprecipitation of RARα:

-

Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-RARα antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with IP lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform SDS-PAGE and Western blotting as described in the previous protocol.

-

Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of RARα. A high molecular weight smear above the expected band for RARα indicates polyubiquitination.

-

The membrane can also be probed with an anti-RARα antibody to confirm the successful immunoprecipitation of the target protein.

-

Experimental Workflow Visualization

Conclusion

This compound is a valuable research tool for studying the biological functions of RARα through its targeted degradation. Its mechanism of action, leveraging the cIAP1 E3 ligase to induce proteasomal degradation, is a well-established strategy in the field of targeted protein degradation. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to investigate the effects of this and other similar PROTAC molecules. Further characterization, including the determination of a precise DC50 value and exploration of its effects in various cellular contexts, will continue to enhance our understanding of this potent RAR degrader.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Targeted Protein Degradation by Chimeric Small Molecules, PROTACs and SNIPERs [frontiersin.org]

- 3. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | RAR degrader | CAS# 1351169-27-1 | InvivoChem [invivochem.com]

- 5. gentaur.co.uk [gentaur.co.uk]

- 6. pubcompare.ai [pubcompare.ai]

The Core Principle of PROTAC RAR Degrader-1: A Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles of targeted protein degradation as exemplified by PROTAC RAR Degrader-1. It details the molecular mechanisms, experimental validation, and the underlying signaling pathways, providing a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, this approach removes the entire protein. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs mediate the formation of a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]

This compound: A Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER)

This compound is a potent and selective degrader of Retinoic Acid Receptor (RAR), particularly RARα.[1] It belongs to a class of PROTACs known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs).[3] SNIPERs are distinguished by their use of ligands that recruit Inhibitor of Apoptosis Proteins (IAPs) as the E3 ligase component.[4][5] this compound is comprised of an IAP ligand, a linker, and an RAR ligand.[3]

The IAP ligand in this compound binds to the BIR3 domain of cellular Inhibitor of Apoptosis Protein 1 (cIAP1), an E3 ligase with a RING domain.[6] This interaction is crucial for the subsequent ubiquitination of the target protein. A notable feature of SNIPERs is that they often induce the simultaneous degradation of the recruited IAP, such as cIAP1, along with the target protein.[4][7] The degradation of cIAP1 is triggered by the binding of the IAP antagonist portion of the SNIPER, which induces autoubiquitination.[8]

The Retinoic Acid Receptor (RAR) Signaling Pathway

Retinoic acid receptors (RARs) are nuclear receptors that play a pivotal role in regulating gene transcription.[9] They are activated by retinoic acid, a metabolite of vitamin A.[4] There are three main types of RARs: RARα, RARβ, and RARγ.[7]

In the canonical signaling pathway, RARs form heterodimers with Retinoid X Receptors (RXRs).[7][10] In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and recruits corepressor proteins to inhibit transcription.[7] Upon binding of retinoic acid, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[7] This complex then initiates the transcription of genes involved in crucial cellular processes such as differentiation, proliferation, and apoptosis.[4][9]

Mechanism of Action of this compound

The mechanism of action of this compound involves the hijacking of the cIAP1 E3 ligase to induce the proteasomal degradation of RARα. This process can be broken down into the following key steps:

-

Ternary Complex Formation : this compound, with its two distinct ligands, simultaneously binds to RARα and the BIR3 domain of cIAP1, forming a ternary complex.

-

Ubiquitination : The formation of this ternary complex brings the E3 ligase activity of cIAP1 into close proximity with RARα. This allows for the efficient transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of RARα. This process results in the formation of a polyubiquitin chain on RARα.

-

Proteasomal Degradation : The polyubiquitinated RARα is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged RARα into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle : After inducing the degradation of RARα, this compound is released and can bind to another RARα and cIAP1 molecule, initiating another round of degradation.

This mechanism is supported by experimental evidence showing that the degradation of RARα by this compound is blocked by the proteasome inhibitor MG132.[1]

Quantitative Data

The following table summarizes the available quantitative data for the degradation of RARα by this compound in HT1080 cells.

| Compound | Target | Cell Line | Max Degradation (Dmax) | Concentration for Dmax | Reference |

| This compound | RARα | HT1080 | Maximal Degradation | 30 µM | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound. These represent standard and widely accepted laboratory protocols.

Cell Culture

-

Cell Line: HT1080 (human fibrosarcoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for RARα Degradation

This protocol is for assessing the levels of RARα protein following treatment with this compound.

-

Cell Treatment: Seed HT1080 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1-30 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis:

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for RARα (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Proteasome Inhibition Assay

This protocol is to confirm that the degradation of RARα is dependent on the proteasome.

-

Cell Pre-treatment: Seed HT1080 cells in 6-well plates. Pre-treat the cells with a proteasome inhibitor, MG132 (e.g., 10-20 µM), or vehicle control (DMSO) for 1-2 hours.[11]

-

PROTAC Treatment: Add this compound at a concentration known to cause degradation (e.g., 30 µM) to the MG132-pre-treated cells and a control set of cells.

-

Incubation: Incubate the cells for the desired time (e.g., 24 hours).

-

Analysis: Harvest the cells and perform Western blotting for RARα as described in the protocol above. A rescue of RARα levels in the MG132-treated cells compared to those treated with this compound alone indicates proteasome-dependent degradation.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijcrr.com [ijcrr.com]

- 3. gentaur.co.uk [gentaur.co.uk]

- 4. SNIPERs-Hijacking IAP activity to induce protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 10. Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER) [jstage.jst.go.jp]

- 11. invivogen.com [invivogen.com]

Discovery and Development of RAR-Targeting PROTACs: A Technical Guide

Introduction

Retinoic acid receptors (RARs) are ligand-dependent transcription factors belonging to the nuclear receptor superfamily that are crucial for regulating a multitude of biological processes, including embryonic development, cellular differentiation, and apoptosis.[1] Dysregulation of RAR signaling is implicated in various pathologies, particularly in oncology, making these receptors important therapeutic targets.[2] Traditional therapeutic strategies have focused on developing small molecule agonists or antagonists to modulate RAR activity. However, the emergence of Proteolysis-Targeting Chimera (PROTAC) technology offers a novel and powerful alternative.[3][4]

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[5] This approach eliminates the entire target protein rather than merely inhibiting its function, providing potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable."[6] This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and development of PROTACs specifically targeting Retinoic Acid Receptors.

Foundational Mechanisms

The Retinoic Acid Receptor (RAR) Signaling Pathway

RARs function as heterodimers with Retinoid X Receptors (RXRs).[6] In the absence of a ligand, such as all-trans-retinoic acid (ATRA), the RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) within the promoter regions of target genes.[1] In this unliganded state, the complex recruits co-repressor proteins, which in turn recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression.

Upon binding of an agonist ligand like ATRA, the RAR ligand-binding domain (LBD) undergoes a significant conformational change. This transformation triggers the dissociation of the co-repressor complex and facilitates the recruitment of co-activator proteins. These co-activators possess histone acetyltransferase (HAT) activity, which promotes chromatin decondensation and initiates the transcription of target genes.

Caption: Canonical RAR signaling pathway in the nucleus.

PROTAC Mechanism of Action

PROTACs operate catalytically to induce selective protein degradation.[6] A PROTAC molecule is composed of three key components: a ligand that binds the POI (the "warhead"), a ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two.[7]

The process begins with the PROTAC simultaneously binding to both the POI (e.g., RAR) and an E3 ligase inside the cell, forming a ternary complex.[5] This induced proximity positions the POI for ubiquitination, a process where the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI. The formation of a polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[5] The proteasome then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule itself is not degraded and is released to engage another POI and E3 ligase, enabling its catalytic action.[6]

References

- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in PROTACs for Drug Targeted Protein Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]

The Role of cIAP1 in the Function of PROTAC RAR Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field, acting as bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. This technical guide provides an in-depth exploration of PROTAC RAR Degrader-1, a specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER), focusing on the critical role of the E3 ligase, cellular inhibitor of apoptosis protein 1 (cIAP1), in its mechanism of action.

This compound is a potent and selective degrader of Retinoic Acid Receptor (RAR), a nuclear receptor implicated in various physiological and pathological processes. By recruiting cIAP1, this compound triggers the ubiquitination and subsequent proteasomal degradation of RARα, offering a novel approach to modulate RAR signaling.[1][2][3] This guide will detail the underlying molecular mechanisms, present available quantitative data, provide comprehensive experimental protocols for its characterization, and visualize key pathways and workflows.

Mechanism of Action: Hijacking the cIAP1 E3 Ligase

The function of this compound is predicated on its ability to induce proximity between RARα and the cIAP1 E3 ubiquitin ligase. This process can be broken down into several key steps:

-

Ternary Complex Formation: this compound, with its two distinct ligands connected by a linker, simultaneously binds to the von Hippel-Lindau (VHL) binding domain of RAR and the BIR3 domain of cIAP1. This brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex. The stability and conformation of this complex are critical determinants of the subsequent degradation efficiency.

-

Ubiquitination of RARα: Once the ternary complex is formed, cIAP1, a RING-finger E3 ligase, facilitates the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of RARα. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated RARα is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged RARα into small peptides, effectively eliminating it from the cell.

-

Catalytic Cycle: After inducing ubiquitination, this compound is released from the complex and can go on to recruit another RARα and cIAP1 molecule, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.

Importantly, the degradation of RARα by this compound is dependent on the proteasome, as demonstrated by the blockage of its activity in the presence of the proteasome inhibitor MG132.[1][2][3]

Quantitative Data

| Parameter | Value | Cell Line | Comments |

| Maximal Degradation Concentration | 30 µM | HT1080 | Concentration at which the most significant reduction in RARα levels was observed.[1][2][3] |

| DC₅₀ (Degradation Concentration at 50%) | Not Available | - | - |

| Dₘₐₓ (Maximum Degradation) | Not Available | - | - |

| Reference SNIPER DC₅₀ (SNIPER(ER)-87) | 3 nM | Breast Cancer Cells | Demonstrates the potential high potency of cIAP1-recruiting PROTACs.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the function of this compound. These protocols are based on established methods for analyzing SNIPERs and can be adapted for this specific degrader.

Protein Degradation Assay (Western Blot)

This assay is fundamental to confirm and quantify the degradation of the target protein.

a. Cell Culture and Treatment:

-

Seed HT1080 cells (or another appropriate cell line expressing RARα and cIAP1) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 μM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 μM) for 1-2 hours before adding this compound.

b. Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

c. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

d. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against RARα overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the RARα band intensity to the loading control.

-

Calculate the percentage of RARα degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ value.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of RARα in the presence of cIAP1.

a. Reagents:

-

Recombinant human RARα protein

-

Recombinant human cIAP1/XIAP protein

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Ubiquitin

-

ATP

-

Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound

b. Assay Procedure:

-

In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination buffer.

-

Add the recombinant RARα protein and this compound at the desired concentration.

-

Initiate the reaction by adding the cIAP1 E3 ligase.

-

As a negative control, run a reaction without the PROTAC or without the E3 ligase.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

c. Detection:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot as described above.

-

Probe the membrane with an anti-RARα antibody or an anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated RARα species (a "smear" or laddering pattern).

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay is used to confirm the formation of the RARα-PROTAC-cIAP1 ternary complex.

a. Cell Treatment and Lysis:

-

Treat cells expressing tagged versions of RARα (e.g., FLAG-RARα) and/or cIAP1 (e.g., HA-cIAP1) with this compound or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with protease inhibitors.

b. Immunoprecipitation:

-

Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) conjugated to magnetic or agarose beads overnight at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

c. Elution and Detection:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected complex (e.g., anti-HA antibody to detect cIAP1 and an anti-RARα antibody). The presence of all three components in the immunoprecipitate confirms the formation of the ternary complex.

RAR Signaling Pathway

Retinoic acid (RA) signaling is a crucial pathway that regulates gene expression involved in cell proliferation, differentiation, and apoptosis. The degradation of RARα by this compound provides a powerful tool to modulate this pathway.

Canonical Pathway:

-

RA Synthesis: Retinol (Vitamin A) is converted to all-trans retinoic acid (atRA) through a two-step enzymatic process.

-

Nuclear Translocation: atRA binds to cellular retinoic acid-binding proteins (CRABPs) which facilitate its transport into the nucleus.

-

Receptor Binding and Heterodimerization: In the nucleus, atRA binds to the Ligand Binding Domain (LBD) of RAR. This induces a conformational change that promotes the heterodimerization of RAR with the Retinoid X Receptor (RXR).

-

DNA Binding and Transcriptional Regulation: The RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.

-

Co-regulator Recruitment: In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. Upon ligand binding, the co-repressors are released, and co-activator proteins are recruited.

-

Gene Transcription: The recruitment of co-activators leads to the initiation of transcription of target genes, resulting in the synthesis of proteins that mediate the biological effects of RA.

By degrading RARα, this compound prevents the formation of the active RAR/RXR heterodimer, thereby inhibiting the transcription of RA-responsive genes.

Conclusion

This compound represents a promising chemical tool for the targeted degradation of RARα. Its mechanism of action, centered on the recruitment of the cIAP1 E3 ligase, highlights the versatility of the PROTAC technology. This in-depth technical guide provides a framework for researchers to understand, characterize, and utilize this and similar SNIPER molecules. The provided experimental protocols serve as a foundation for the rigorous evaluation of degrader efficacy and mechanism, while the visualization of the key pathways offers a clear conceptual understanding. Further quantitative characterization of this compound will undoubtedly provide deeper insights into its therapeutic potential.

References

An In-Depth Technical Guide to the Ternary Complex of PROTAC RAR Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide focuses on a specific PROTAC known as PROTAC RAR Degrader-1 , a member of the Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) class of molecules. This document provides a comprehensive overview of the formation and function of the ternary complex at the core of this compound's mechanism of action, intended for an audience with a strong background in drug discovery and molecular biology.

This compound is a heterobifunctional molecule comprising three key components: a ligand that specifically binds to the Retinoic Acid Receptor (RAR), a central linker moiety, and a ligand that recruits an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase. The formation of a stable ternary complex between RAR, this compound, and the IAP E3 ligase is the critical initiating step for the targeted degradation of RAR.

Mechanism of Action: The Ternary Complex

The primary mechanism of action for this compound involves the formation of a [Target Protein - PROTAC - E3 Ligase] ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the IAP E3 ligase to accessible lysine residues on the surface of the RAR protein. The resulting polyubiquitinated RAR is then recognized and degraded by the 26S proteasome. A key feature of this process is the catalytic nature of the PROTAC, as it is released after degradation of the target protein and can engage in further rounds of degradation.

In-Depth Technical Guide: Biological Activity of PROTAC RAR Degrader-1 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative data on PROTAC RAR Degrader-1 is limited. This guide summarizes the existing information and provides comparative data from other well-characterized PROTACs targeting nuclear receptors to offer a broader context for its potential biological activity.

Introduction: PROTAC Technology and Retinoic Acid Receptor (RAR) Signaling

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from within a cell.[1][2] Unlike traditional inhibitors that block a protein's function, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[3][4][5] This is achieved through their heterobifunctional structure, which consists of two distinct ligands connected by a chemical linker.[5] One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase.[3][5] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[1][4][5]

Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), regulate gene transcription involved in critical cellular processes like differentiation, proliferation, and apoptosis.[6][7] Dysregulation of the RAR signaling pathway has been implicated in the development and progression of various cancers.[6][7] For instance, the loss of RARβ2 expression, a tumor suppressor, is associated with cancer progression and chemoresistance.[7] Therefore, targeting RARs presents a promising therapeutic strategy in oncology. This compound is a novel compound designed to specifically induce the degradation of RAR, offering a new approach to modulate this key signaling pathway in cancer.

This compound: Mechanism of Action and Available Data

This compound is a potent and selective degrader of the Retinoic Acid Receptor (RAR).[8] It is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), indicating that it utilizes an inhibitor of apoptosis protein (IAP) as its E3 ligase ligand.[8]

Data Presentation

Publicly available data on the biological activity of this compound is currently limited to studies in the HT1080 fibrosarcoma cell line. To provide a broader perspective on the potential efficacy of such a degrader, the following table includes comparative data from well-characterized PROTACs targeting other nuclear receptors, namely the estrogen receptor (ER) and the androgen receptor (AR).

| PROTAC Name | Target | Cancer Cell Line(s) | DC50 (nM) | IC50 (nM) | Reference(s) |

| This compound | RARα | HT1080 | Max degradation at 30 µM | Not Available | [8][9] |

| ARV-471 (Vepdegestrant) | Estrogen Receptor | MCF7, T47D | ~1-2 | Not Available | [3][4] |

| ARV-110 (Bavdegalutamide) | Androgen Receptor | VCaP, LNCaP | < 1 - 1.6 | VCaP: 1.5, LNCaP: 16.2 | [6][7] |

| Z15 | Androgen Receptor | 22Rv1 | Not Available | 3630 | [9] |

| PSMA-ARD-203 | Androgen Receptor | VCaP, LNCaP, 22Rv1 | 21.86, 44.38, 50.19 | Not Available | [5] |

Note: The data for ARV-471, ARV-110, Z15, and PSMA-ARD-203 are provided for comparative purposes to illustrate the typical potency of PROTACs targeting nuclear receptors in relevant cancer cell lines. This data should not be directly extrapolated to this compound.

Key Findings for this compound in HT1080 Cells

-

Concentration-Dependent Degradation: this compound reduces the levels of RARα in HT1080 cells in a manner that is dependent on its concentration.[8]

-

Proteasome-Mediated Degradation: The degradation of RARα induced by this compound is blocked by the proteasome inhibitor MG132, confirming that its mechanism of action is dependent on the ubiquitin-proteasome system.[8]

-

Specificity: The degrader demonstrates specificity for RARα, as it does not affect the levels of Cellular Retinoic Acid-Binding Protein II (CRABP-II).[8]

-

Maximal Degradation: Maximum degradation of RARα in HT1080 cells is observed at a concentration of 30 μM.[9]

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the biological activity of PROTACs like this compound. These protocols are intended as a guide and would require optimization for specific cell lines and antibodies.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture cancer cell lines (e.g., HT1080, MCF-7, LNCaP) in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

-

PROTAC Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 10, 30 µM).

-

Incubation: Remove the culture medium from the cells and replace it with the medium containing the PROTAC. For control wells, use a medium containing the same concentration of DMSO. Incubate the cells for the desired time period (e.g., 24 hours).

-

Proteasome Inhibition Control: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

Western Blotting for RARα Degradation

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RARα (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the RARα band intensity to the corresponding loading control band intensity.

Cell Viability Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Visualizations

PROTAC Mechanism of Action

Caption: Mechanism of action of this compound.

RAR Signaling Pathway in Cancer

References

- 1. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 9. Peer review in Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]

PROTAC RAR Degrader-1: A Chemical Probe for Unraveling Retinoic Acid Receptor Biology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PROTAC RAR Degrader-1 is a potent and selective chemical probe designed for the targeted degradation of Retinoic Acid Receptors (RARs). As a heterobifunctional molecule, it leverages the cell's own ubiquitin-proteasome system to achieve its effect. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols for its use, and a discussion of its application in studying RAR biology.

Introduction to this compound

This compound is a member of the SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) class of molecules. It is a chimeric compound composed of three key components: a ligand that specifically binds to Retinoic Acid Receptors (RARs), a linker molecule, and a ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1), an E3 ubiquitin ligase.[1][2][3][4] By bringing RAR into close proximity with cIAP1, this compound triggers the ubiquitination and subsequent degradation of the RAR protein by the proteasome.[1][3] This targeted degradation approach offers a powerful tool to study the physiological and pathological roles of RARs by acutely depleting the protein of interest, rather than just inhibiting its function.

Mechanism of Action

The mechanism of action of this compound follows the general principle of Proteolysis-Targeting Chimeras (PROTACs). The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both the target protein (RAR) and the cIAP1 E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to RAR, facilitating the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of RAR.

-

Proteasomal Degradation: The poly-ubiquitinated RAR is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling: After the degradation of the target protein, this compound is released and can engage in another cycle of binding and degradation.

This catalytic mode of action allows for the degradation of multiple RAR molecules by a single molecule of the PROTAC, leading to a potent and sustained depletion of the target protein.

Data Presentation

The following tables summarize the key chemical and biological data for this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1351169-27-1 | |

| Molecular Formula | C₅₁H₇₂N₄O₁₁ | |

| Molecular Weight | 917.14 g/mol |

Table 2: Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Target | Retinoic Acid Receptor α (RARα) | - | [1] |

| E3 Ligase Recruited | cIAP1 | - | [1][4] |

| Effect | Concentration-dependent degradation of RARα | HT1080 | - |

| Maximal Degradation | - | HT1080 | Observed at 30 µM |

| Proteasome Dependence | Confirmed (Blocked by MG132) | HT1080 | - |

Note: Specific DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation percentage) values are not currently available in the public domain for this specific commercial product. The maximal degradation has been observed at a concentration of 30 µM in HT1080 cells.[2]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Western Blotting for RARα Degradation

This protocol is designed to quantify the degradation of RARα in a cellular context.

Materials:

-

HT1080 cells

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Proteasome inhibitor (e.g., MG132, stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against RARα

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HT1080 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated vehicle control.

-

For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding this compound.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against RARα (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection and Analysis:

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the RARα band intensity to the corresponding loading control band intensity.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest (e.g., HT1080)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO (for MTT assay)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Treat the cells with the desired concentrations of the degrader. Include a DMSO vehicle control and a positive control for cell death if available.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

Viability Measurement (MTT Assay Example):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Western blot workflow for RAR degradation analysis.

Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.

Applications in RAR Biology Research

This compound serves as a valuable chemical probe for a variety of research applications aimed at understanding the multifaceted roles of Retinoic Acid Receptors.

-

Target Validation: By inducing the rapid and selective degradation of RAR, this PROTAC can be used to confirm the on-target effects of small molecule inhibitors and to validate RAR as a therapeutic target in various disease models.

-

Functional Genomics: The acute depletion of RAR allows for the study of immediate downstream effects on gene expression and cellular phenotypes, providing insights into the direct and primary functions of RAR signaling.

-

Disease Modeling: In cancer and developmental biology research, this compound can be used to mimic loss-of-function mutations and to investigate the consequences of RAR depletion in a temporal and dose-dependent manner.

-

Drug Discovery: As a tool compound, it can aid in the development of novel therapeutics by providing a benchmark for RAR degradation and by helping to elucidate the mechanisms of resistance to RAR-targeted therapies.

Conclusion

This compound is a powerful and specific chemical probe for the targeted degradation of Retinoic Acid Receptors. Its ability to induce rapid and efficient protein knockdown via the ubiquitin-proteasome system provides a distinct advantage over traditional inhibitors. This guide has provided the foundational knowledge and experimental framework for researchers to effectively utilize this compound in their investigations into the complex biology of RAR signaling. As the field of targeted protein degradation continues to evolve, such chemical probes will undoubtedly play a pivotal role in advancing our understanding of fundamental biological processes and in the discovery of new therapeutic strategies.

References

Selectivity Profile of PROTAC RAR Degrader-1 for RAR Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of PROTAC RAR Degrader-1, also known as SNIPER(RAR)-51, focusing on its selectivity for the retinoic acid receptor (RAR) isoforms: RARα, RARβ, and RARγ. This document synthesizes available data, outlines relevant experimental methodologies, and presents key biological pathways and experimental workflows through structured diagrams.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the targeted degradation of retinoic acid receptors. It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism. Specifically, it is classified as a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), meaning it recruits an Inhibitor of Apoptosis Protein (IAP) as the E3 ubiquitin ligase to the target protein. By inducing the proximity of RAR to the IAP E3 ligase, this compound triggers the ubiquitination of the receptor, marking it for subsequent degradation by the proteasome. This event-driven pharmacology offers a powerful approach to downregulate RAR signaling, which is implicated in various physiological and pathological processes.

Data Presentation: Selectivity Profile

| Target Isoform | Degrader | Cell Line | Quantitative Metric | Value | Remarks |

| RARα | This compound | HT1080 | DC 50 | Data not available | Concentration-dependent degradation of RARα observed. |

| D max | Data not available | Significant reduction in RARα levels reported. | |||

| RARβ | This compound | Not specified | DC 50 | Data not available | Selectivity profile not fully characterized in available literature. |

| D max | Data not available | ||||

| RARγ | This compound | Not specified | DC 50 | Data not available | Selectivity profile not fully characterized in available literature. |

| D max | Data not available |

Note: The quantitative degradation parameters (DC 50 and D max) for RARβ and RARγ for this compound are not specified in the currently accessible literature. The primary focus of available studies has been on the degradation of RARα.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Methodological & Application

Application Notes and Protocols for PROTAC RAR Degrader-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC RAR Degrader-1 is a selective antagonist of the Retinoic Acid Receptor (RAR) that functions as a proteolysis-targeting chimera (PROTAC). This heterobifunctional molecule is designed to induce the degradation of RARα, a key mediator of retinoic acid signaling. By recruiting the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, this compound flags RARα for degradation by the proteasome. This targeted protein degradation offers a powerful tool for studying the roles of RAR signaling in various biological processes and holds potential for therapeutic development in diseases where RAR signaling is dysregulated. These application notes provide detailed protocols for the use of this compound in a cell culture setting, focusing on the human fibrosarcoma cell line HT-1080, a commonly used model for studying this degrader.

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of three key components: a ligand that binds to the Retinoic Acid Receptor (RAR), a linker, and a ligand that recruits the IAP E3 ubiquitin ligase. This tripartite complex formation brings the E3 ligase into close proximity with the RARα protein, leading to the ubiquitination of RARα. Poly-ubiquitinated proteins are recognized and subsequently degraded by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, as the PROTAC molecule can be recycled to target additional RARα proteins.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that while maximal degradation has been observed at a specific concentration, precise DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values are not widely reported in the public domain. Researchers are encouraged to determine these values empirically for their specific experimental system.

| Parameter | Cell Line | Value | Notes |

| Concentration Range for Degradation | HT-1080 | 1 - 30 µM | Induces concentration-dependent degradation of RARα.[1] |

| Maximal Degradation | HT-1080 | Observed at 30 µM | The specific percentage of maximal degradation (Dmax) is not reported.[2][3] |

| Incubation Time | HT-1080 | 24 hours | A standard time point for observing significant RARα degradation.[1] |

| DC50 | Not Reported | - | The half-maximal degradation concentration has not been publicly reported. |

| Dmax | Not Reported | - | The precise maximum degradation percentage has not been publicly reported. |

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental approach for utilizing this compound, the following diagrams are provided.

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Caption: Mechanism of this compound.

Caption: General Experimental Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments involving this compound.

Cell Culture and Maintenance of HT-1080 Cells

This protocol describes the standard procedure for culturing and passaging the HT-1080 human fibrosarcoma cell line.

Materials:

-

HT-1080 cells (ATCC® CCL-121™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

6-well, 12-well, or 96-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of HT-1080 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.

-

Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

-

Treatment of HT-1080 Cells with this compound

This protocol outlines the procedure for treating HT-1080 cells with this compound to induce RARα degradation.

Materials:

-

HT-1080 cells in culture

-

This compound (stock solution in DMSO)

-

Complete growth medium

-

Appropriate cell culture plates (e.g., 6-well plates for Western blotting)

Procedure:

-

Cell Seeding: The day before treatment, seed HT-1080 cells into the desired culture plates at a density that will result in 70-80% confluency at the time of harvest. For a 6-well plate, a seeding density of approximately 2.5 x 10^5 cells per well is a good starting point.

-

Preparation of Working Solutions: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) must be included.

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound (e.g., 1, 3, 10, 30 µM) or the vehicle control.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Harvest: After the incubation period, proceed with cell harvesting for downstream analysis (e.g., Western blotting).

Western Blotting for RARα Degradation

This protocol provides a method to assess the degradation of RARα protein levels following treatment with this compound.

Materials:

-

Treated and control HT-1080 cells

-

RIPA lysis buffer (or similar) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-RARα antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the cell monolayers twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RARα antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with the ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to quantify the relative levels of RARα. A loading control (e.g., GAPDH or β-actin) should be used to normalize the data.

-

Assessment of Cell Viability (MTT Assay)

This protocol describes a general method to evaluate the effect of this compound on cell viability and proliferation.

Materials:

-

HT-1080 cells

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT-1080 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) in a final volume of 100 µL per well.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Disclaimer

The protocols provided are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The information regarding the quantitative effects of this compound is based on currently available public data, and further characterization is recommended.

References

Application Notes and Protocols for In-Vivo Studies with PROTAC RAR Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC RAR Degrader-1 is a selective degrader of Retinoic Acid Receptors (RARs) utilizing the Proteolysis Targeting Chimera (PROTAC) technology. By inducing the proximity of an E3 ubiquitin ligase to RAR, this molecule triggers the ubiquitination and subsequent proteasomal degradation of the receptor. These application notes provide a comprehensive guide for the in-vivo use of this compound, including recommended starting dosages for dose-finding studies, detailed experimental protocols, and relevant signaling pathway information.

Disclaimer: No specific in-vivo dosage for this compound has been published in the peer-reviewed literature. The information provided herein is based on in-vivo studies of other PROTACs, particularly those targeting nuclear receptors, and should be used as a guide to design and execute a thorough dose-finding study.

Data Presentation

Table 1: Summary of In-Vivo Dosages for PROTACs Targeting Nuclear Receptors

| PROTAC Target | Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect |

| Androgen Receptor (AR) | Unspecified Oral PROTAC | VCaP xenografts | Oral | 10 mg/kg | ~95% AR degradation |

| Androgen Receptor (AR) | ARD-61 | MDA-MB-453 xenografts | Intraperitoneal | 25 - 50 mg/kg | Inhibition of tumor growth |

| Estrogen Receptor (ER) | ARV-471 | Xenograft models | Oral | 3, 10, 30 mg/kg | Significant antitumor activity[1] |

Table 2: Recommended Starting Dose Range for this compound in a Dose-Finding Study

| Animal Model | Route of Administration | Recommended Starting Dose Range | Rationale |

| Mouse | Intraperitoneal (IP) / Oral (PO) | 10 - 50 mg/kg | Based on effective doses of other nuclear receptor PROTACs[1][2][3]. |

| Rat | Intraperitoneal (IP) / Oral (PO) | 5 - 25 mg/kg | General allometric scaling from mouse doses. |

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Retinoic Acid Receptor (RAR) and the mechanism of action of this compound.

Caption: RAR signaling and PROTAC-mediated degradation.

Experimental Protocols

Formulation of this compound for In-Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Saline (0.9% NaCl) or Corn Oil

-

Sterile microcentrifuge tubes

-